Thiophene-2

概要

説明

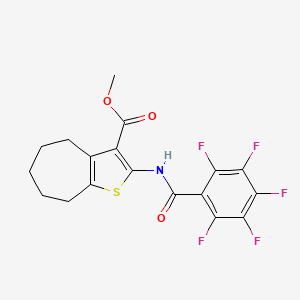

2-(ペルフルオロベンゾイルアミド)-5,6,7,8-テトラヒドロ-4H-シクロヘプタ[b]チオフェン-3-カルボン酸メチルは、チオフェン誘導体クラスに属する複雑な有機化合物です。 チオフェン誘導体は、医薬品化学、材料科学、工業化学において多様な用途で知られています 。特に、この化合物は、ペルフルオロベンゾイルアミド基とシクロヘプタ[b]チオフェンコアを組み合わせたユニークな構造を特徴としており、さまざまな科学研究用途の対象となっています。

準備方法

2-(ペルフルオロベンゾイルアミド)-5,6,7,8-テトラヒドロ-4H-シクロヘプタ[b]チオフェン-3-カルボン酸メチルの合成には、いくつかのステップが含まれます。 別の方法では、Paal–Knorr反応が関与します。これは、硫化剤として五硫化リン(P4S10)を用いた1,4-ジカルボニル化合物の縮合です 。 工業生産方法では、通常、マイクロ波アシスト合成を用いて、より高い収率とより速い反応時間を達成します .

化学反応の分析

2-(ペルフルオロベンゾイルアミド)-5,6,7,8-テトラヒドロ-4H-シクロヘプタ[b]チオフェン-3-カルボン酸メチルは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの一般的な酸化剤を用いて酸化できます。

還元: 還元反応は、水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤を用いて行うことができます。

科学研究への応用

2-(ペルフルオロベンゾイルアミド)-5,6,7,8-テトラヒドロ-4H-シクロヘプタ[b]チオフェン-3-カルボン酸メチルは、幅広い科学研究用途を持っています。

科学的研究の応用

Medicinal Chemistry

Thiophene-2 and its derivatives have garnered attention for their pharmacological potential. They exhibit a wide range of biological activities, including:

- Anticancer Activity : Thiophene derivatives have been shown to possess potent anticancer properties. For instance, compounds derived from this compound have been tested against various cancer cell lines, demonstrating significant antiproliferative effects. One study reported that a specific derivative exhibited strong anti-cancer activity across multiple cell lines, leading to its selection for further testing by the National Cancer Institute .

- Antimicrobial Properties : this compound derivatives have been synthesized and evaluated for their antimicrobial activity against resistant strains such as Staphylococcus aureus and Escherichia coli. A recent study highlighted the efficacy of certain thiophene-based heterocycles against methicillin-resistant bacteria, showcasing their potential as new antimicrobial agents .

- Antioxidant Effects : The antioxidant capabilities of thiophene derivatives are notable, with several compounds demonstrating superior activity compared to standard antioxidants like ascorbic acid. This property is essential in combating oxidative stress-related diseases .

- Other Pharmacological Activities : Thiophene compounds also exhibit anti-inflammatory, anticonvulsant, anxiolytic, and anti-diabetic activities. Their diverse biological profiles make them attractive candidates for drug development .

Material Science

This compound is utilized in the development of electronic materials due to its conductive properties:

- Conductive Polymers : Thiophene derivatives are integral in the synthesis of conductive polymers used in organic electronics. These materials are essential for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

- Photocatalytic Applications : Recent advancements have explored the use of thiophene-based compounds in photocatalysis for hydrogen production. These compounds can enhance the efficiency of photocatalytic systems due to their unique electronic properties .

Synthesis and Chemical Reactions

This compound serves as a key building block in organic synthesis:

- Synthesis of Complex Molecules : The compound is often employed in synthetic pathways to create more complex heterocyclic structures. For example, the Gewald reaction has been effectively utilized to synthesize novel thiophene derivatives with promising biological activities .

- Drug Design and Development : Computer-aided drug design techniques have been applied to thiophene derivatives, allowing researchers to predict their pharmacological profiles and optimize their structures for enhanced efficacy against diseases like leishmaniasis .

Data Table: Biological Activities of this compound Derivatives

Case Studies

- Anticancer Screening : A study conducted by researchers involved synthesizing a series of thiophene derivatives that were screened for anticancer activity against a panel of cell lines. The findings indicated that certain compounds exhibited significant antiproliferative effects, warranting further investigation into their mechanisms of action and potential clinical applications .

- Antimicrobial Efficacy : Another research effort focused on synthesizing thiophene-based heterocycles aimed at treating infections caused by resistant strains of bacteria. The study found that some derivatives had minimal inhibitory concentrations that were effective against targeted pathogens without affecting normal flora .

作用機序

2-(ペルフルオロベンゾイルアミド)-5,6,7,8-テトラヒドロ-4H-シクロヘプタ[b]チオフェン-3-カルボン酸メチルの作用機序は、特定の分子標的および経路との相互作用を伴います。 たとえば、その抗菌活性は、細菌細胞膜を破壊する能力によるものであり、その抗がん特性は、細胞増殖に関与する特定のキナーゼの阻害に関連しています 。 この化合物の抗炎症効果は、プロ炎症性サイトカインの阻害によるものと考えられます .

類似の化合物との比較

2-(ペルフルオロベンゾイルアミド)-5,6,7,8-テトラヒドロ-4H-シクロヘプタ[b]チオフェン-3-カルボン酸メチルは、次のような他のチオフェン誘導体と比較できます。

類似化合物との比較

Methyl 2-(perfluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can be compared with other thiophene derivatives such as:

Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

Tipepidine: An antitussive agent containing a thiophene nucleus. The uniqueness of methyl 2-(perfluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate lies in its combination of a perfluorobenzamido group with a cyclohepta[b]thiophene core, which imparts distinct chemical and biological properties.

生物活性

Thiophene-2 is a member of the thiophene family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its anti-inflammatory, anti-cancer, antibacterial, and antioxidant properties. The findings are supported by data tables and relevant case studies.

Overview of Thiophene Derivatives

Thiophene derivatives, including this compound, have been synthesized and evaluated for various biological activities. The structural diversity and potential for modification make them attractive candidates for drug development. Key studies have highlighted their roles in inhibiting inflammatory pathways, combating bacterial infections, and exhibiting anticancer properties.

1. Anti-Inflammatory Activity

This compound derivatives have shown promising anti-inflammatory effects in various models. For instance, compounds derived from this compound have been tested in carrageenan-induced paw edema models, demonstrating significant inhibition of pro-inflammatory cytokines.

Table 1: Anti-Inflammatory Activity of this compound Derivatives

In a study by Eleftheriadis et al., it was found that certain thiophene derivatives inhibited the expression of TNF-α and IL-8 in LPS-induced inflammation tests using THP-1 monocytes .

2. Anticancer Activity

This compound has been explored for its potential in cancer treatment. Research indicates that thiophene derivatives can inhibit histone deacetylases (HDAC), which are pivotal in cancer cell proliferation.

Table 2: Anticancer Activity of this compound Derivatives

| Compound | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| Compound A | 29.2 | COX/LOX inhibition | |

| Compound B | 6.0 | HDAC inhibition |

Kumar et al. demonstrated that the presence of chlorine and methyl groups in thiophene derivatives significantly contributed to their ability to inhibit PLA2, an enzyme involved in cancer progression .

3. Antibacterial Activity

This compound derivatives have also exhibited notable antibacterial properties against various pathogens, including Escherichia coli and Pseudomonas aeruginosa.

Table 3: Antibacterial Activity of this compound Derivatives

| Compound | Pathogen | Inhibition Zone (mm) | Activity Index (%) |

|---|---|---|---|

| Compound 7b | P. aeruginosa | 20 | 86.9 |

| Compound 3b | S. aureus | 17 | 70.8 |

In a study focused on this compound-carboxamide derivatives, it was found that these compounds showed excellent activity against Pseudomonas aeruginosa, with inhibition zones measuring up to 20 mm .

4. Antioxidant Activity

The antioxidant properties of this compound derivatives have also been investigated, with various compounds demonstrating the ability to scavenge free radicals effectively.

Case Studies and Research Findings

Several case studies illustrate the biological potential of this compound:

- Study on Anti-inflammatory Mechanisms : A study involving thiophene pyrazole hybrids indicated their ability to modulate inflammatory responses by inhibiting key signaling pathways such as ERK and NF-ĸB at a concentration of 10 µM .

- Anticancer Properties : Research utilizing pharmacophore modeling identified critical structural features necessary for HDAC inhibitory activity among thiophene derivatives, paving the way for new anticancer agents .

- Antibacterial Efficacy : A recent investigation into the antibacterial activity of thiophene derivatives revealed that specific substitutions significantly enhance their efficacy against resistant strains of bacteria .

特性

IUPAC Name |

methyl 2-[(2,3,4,5,6-pentafluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F5NO3S/c1-27-18(26)9-7-5-3-2-4-6-8(7)28-17(9)24-16(25)10-11(19)13(21)15(23)14(22)12(10)20/h2-6H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVRWEULSKHQETA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401346310 | |

| Record name | Methyl 2-(perfluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420089-51-6 | |

| Record name | Methyl 2-(perfluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。